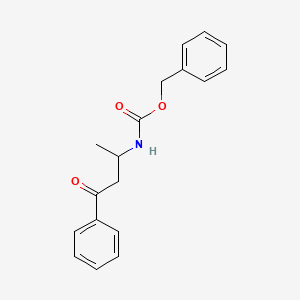
Benzyl N-(4-oxo-4-phenylbutan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate: is an organic compound with the molecular formula C18H19NO3. It is a derivative of carbamate, featuring a benzyl group and a phenylbutanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-oxo-4-phenylbutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate can undergo oxidation reactions, particularly at the phenylbutanone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry: Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: It is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the development of new materials for coatings and adhesives .
Mécanisme D'action
The mechanism of action of Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing the substrate from accessing the active site. This results in the inhibition of enzyme activity. The molecular targets include enzymes such as acetylcholinesterase and butyrylcholinesterase. The pathways involved in its mechanism of action include the formation of a stable carbamate-enzyme complex, leading to the inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate: Similar in structure but with variations in the substituents on the phenylbutanone moiety.
Benzyl N-(2-oxooxetan-3-yl)carbamate: Contains an oxetanone ring instead of the phenylbutanone moiety.
Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate: Features a pyrimidinone ring with additional substituents.
Uniqueness: this compound is unique due to its specific combination of a benzyl group and a phenylbutanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
425420-89-9 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-14(12-17(20)16-10-6-3-7-11-16)19-18(21)22-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,19,21) |
Clé InChI |
UJCLQNBTFJZUJY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


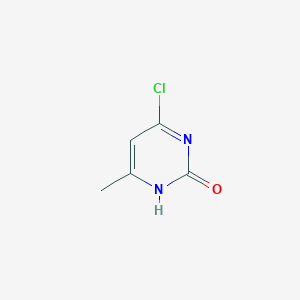
![tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13493709.png)
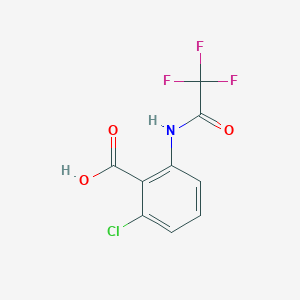
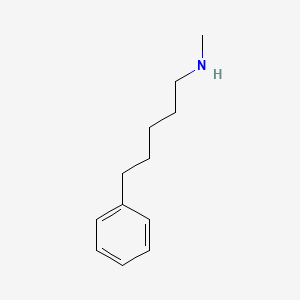
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13493730.png)
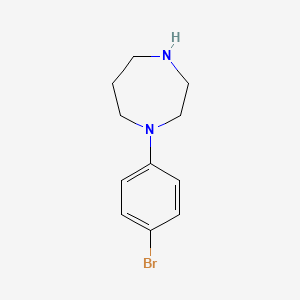
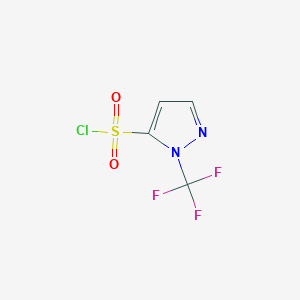

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
![3-Bromo-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B13493759.png)
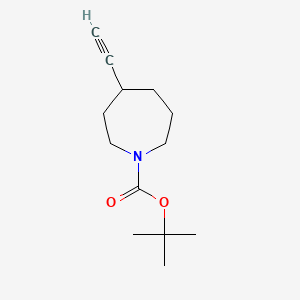
![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
![4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine](/img/structure/B13493796.png)
